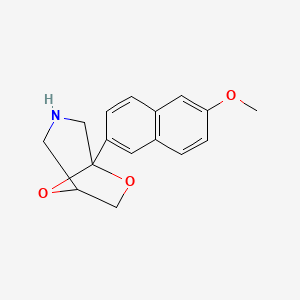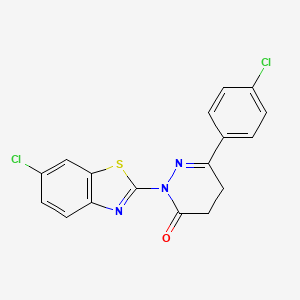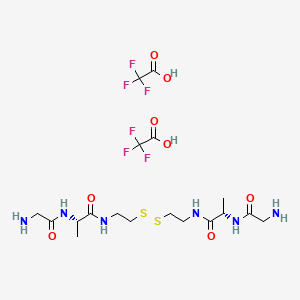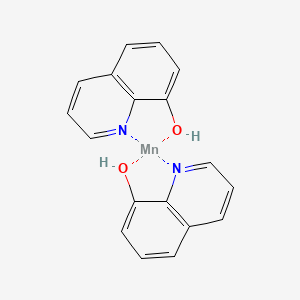
Manganese oxyquinolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese oxyquinolate is a coordination compound formed by the reaction of manganese ions with 8-hydroxyquinoline
准备方法
Synthetic Routes and Reaction Conditions
Manganese oxyquinolate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with 8-hydroxyquinoline in an aqueous or alcoholic medium. The reaction typically involves the formation of a complex between the manganese ion and the 8-hydroxyquinoline ligand, followed by precipitation of the this compound compound. The reaction conditions, such as temperature, pH, and concentration of reactants, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product that meets industrial standards.
化学反应分析
Types of Reactions
Manganese oxyquinolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states of manganese, depending on the reducing agent used.
Substitution: Ligand substitution reactions can occur, where the 8-hydroxyquinoline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed in basic or neutral conditions.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent to favor the formation of the desired complex.
Major Products Formed
Oxidation: Manganese dioxide and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Manganese oxyquinolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and reduction reactions. Its unique coordination properties make it a valuable tool in synthetic chemistry.
Biology: this compound has been studied for its potential biological activities, including its role as an antioxidant and its ability to interact with biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with metal ions and biological molecules makes it a promising candidate for drug design.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials
作用机制
The mechanism by which manganese oxyquinolate exerts its effects involves the coordination of the manganese ion with the 8-hydroxyquinoline ligand. This coordination creates a stable complex that can participate in various chemical reactions. The manganese ion can undergo redox reactions, changing its oxidation state and facilitating the transfer of electrons in catalytic processes. The 8-hydroxyquinoline ligand can also interact with other molecules, enhancing the compound’s reactivity and specificity.
相似化合物的比较
Manganese oxyquinolate can be compared with other manganese coordination compounds, such as manganese acetylacetonate and manganese oxalate. These compounds share some similarities in their coordination chemistry but differ in their reactivity and applications.
Manganese acetylacetonate: This compound is also used as a catalyst in organic reactions but has different ligand properties compared to this compound.
Manganese oxalate: Manganese oxalate is primarily used in materials science and has distinct properties due to the oxalate ligand.
This compound’s unique combination of the manganese ion and 8-hydroxyquinoline ligand gives it specific properties that make it valuable in various scientific and industrial applications.
属性
CAS 编号 |
14495-13-7 |
|---|---|
分子式 |
C18H14MnN2O2 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
manganese;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.Mn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |
InChI 键 |
AMTZBMRZYODPHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


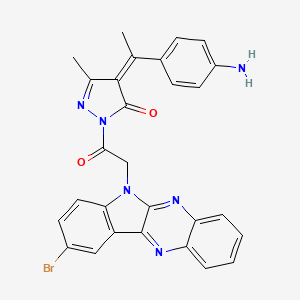

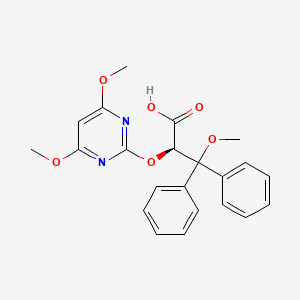
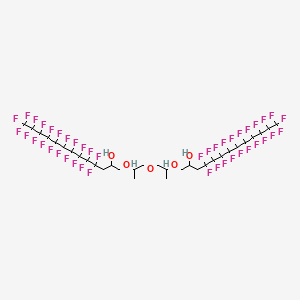
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
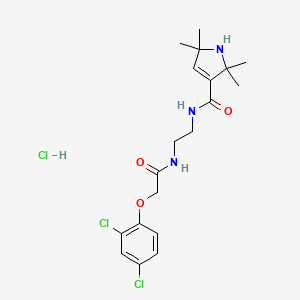
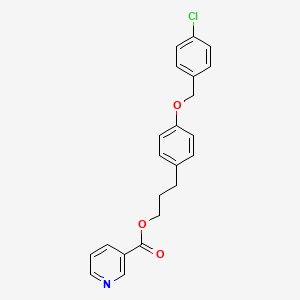


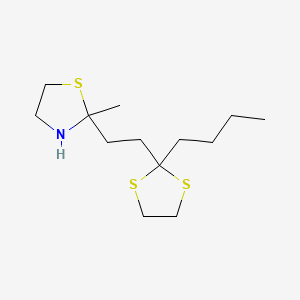
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
